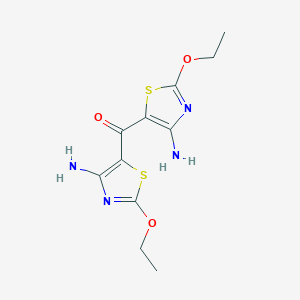
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone is a chemical compound with the molecular formula C₁₁H₁₄N₄O₃S₂ . It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves several steps. One common method is the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or antiviral activity.
Comparación Con Compuestos Similares
Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other thiazole derivatives.
Propiedades
Número CAS |
86695-78-5 |
|---|---|
Fórmula molecular |
C11H14N4O3S2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C11H14N4O3S2/c1-3-17-10-14-8(12)6(19-10)5(16)7-9(13)15-11(20-7)18-4-2/h3-4,12-13H2,1-2H3 |
Clave InChI |
WLASZMFAJQFYEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(S1)C(=O)C2=C(N=C(S2)OCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















